molecular formula C26H34ClNO4 B10858671 Cyprenorphine hydrochloride CAS No. 16550-22-4

Cyprenorphine hydrochloride

Cat. No.: B10858671
CAS No.: 16550-22-4
M. Wt: 460.0 g/mol
InChI Key: HMGUMWWCINPWMF-UVGWPQHUSA-N
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Description

    Cyprenorphine Hydrochloride: (chemical formula: CHNO) is an organic compound classified as an opioid drug.

  • It acts as a partial agonist at opioid receptors and is listed as a controlled substance due to its psychoactive properties.
  • Notably, its analgesic potency surpasses that of pentazocine .
  • Although it has a slow onset of action, its effects persist for an extended duration.
  • Clinically, severe respiratory depression is rare despite its respiratory suppressive effects .
  • Preparation Methods

      Industrial Production: Information regarding industrial-scale production methods is limited.

  • Chemical Reactions Analysis

      Reactivity: Cyprenorphine Hydrochloride undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions for these reactions are not explicitly documented.

      Major Products:

  • Scientific Research Applications

      Chemistry: Cyprenorphine Hydrochloride’s use in chemical research is not extensively explored.

      Biology and Medicine: It has applications in pain management, particularly postoperative pain, cancer-related pain, burns, and limb pain. Its duration of action is approximately 6-8 hours.

      Industry: Limited information exists regarding its industrial applications.

  • Mechanism of Action

    • Cyprenorphine Hydrochloride exerts its effects by binding to opioid receptors.
    • Its molecular targets and pathways involve modulation of pain perception and central nervous system activity.
  • Properties

    CAS No.

    16550-22-4

    Molecular Formula

    C26H34ClNO4

    Molecular Weight

    460.0 g/mol

    IUPAC Name

    (1R,2S,6R,14R,15R,19R)-5-(cyclopropylmethyl)-19-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol;hydrochloride

    InChI

    InChI=1S/C26H33NO4.ClH/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25;/h6-9,15,18-19,22,28-29H,4-5,10-14H2,1-3H3;1H/t18-,19-,22-,24-,25+,26-;/m1./s1

    InChI Key

    HMGUMWWCINPWMF-UVGWPQHUSA-N

    Isomeric SMILES

    CC(C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl

    Canonical SMILES

    CC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl

    Origin of Product

    United States

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